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Compound Name: Methyl cis-10-heptadecenoate

Cat. No.: B150077 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl cis-10-heptadecenoate is a monounsaturated fatty acid methyl ester (FAME).

Understanding its fragmentation pattern in mass spectrometry is crucial for its accurate

identification and quantification in complex biological and chemical matrices. Electron

Ionization (EI) mass spectrometry is a widely used technique for the analysis of FAMEs,

providing characteristic fragmentation patterns that are valuable for structural elucidation. This

document provides detailed application notes on the mass spectrometry fragmentation of

Methyl cis-10-heptadecenoate, a comprehensive experimental protocol for its analysis, and a

visual representation of its fragmentation pathway.

Mass Spectrometry Fragmentation Pattern
The mass spectrum of Methyl cis-10-heptadecenoate, like other FAMEs, is characterized by

a series of fragment ions resulting from cleavages at specific points along the fatty acid chain

and rearrangements. While the molecular ion peak (M+) may be observed, it is often of low

intensity in unsaturated FAMEs under typical EI conditions.[1][2] The fragmentation pattern

provides key information for identifying the molecule's structure, including its carbon chain

length and the position of the double bond.
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General Fragmentation of Monounsaturated FAMEs
For monounsaturated FAMEs, characteristic fragmentation includes:

McLafferty Rearrangement: A common fragmentation for esters, resulting in a prominent ion

at m/z 74.

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group.

Cleavage at the double bond: Fragmentation around the C=C double bond can help in its

localization.

Alkyl ion series: A series of hydrocarbon fragments (at m/z 41, 55, 69, etc.) arising from the

cleavage of the aliphatic chain.

Quantitative Fragmentation Data
The following table summarizes the major fragment ions observed in the electron ionization

mass spectrum of Methyl cis-10-heptadecenoate.
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m/z Relative Intensity (%)
Proposed Fragment
Ion/Structure

41 65 C3H5+

55 100 C4H7+

69 60 C5H9+

74 35
[CH3OC(OH)=CH2]+

(McLafferty Rearrangement)

83 45 C6H11+

87 25 [CH3OCO(CH2)2]+

97 30 C7H13+

111 20 C8H15+

125 15 C9H17+

139 10 C10H19+

152 5 [M - C8H16]+

166 8 [M - C7H14]+

199 5 [M - C6H13O]+

222 3 [M - C2H2O2]+

250 2 [M - OCH3]+

282 <1 [M]+ (Molecular Ion)

Experimental Protocol: GC-MS Analysis of Methyl
cis-10-heptadecenoate
This protocol outlines a general procedure for the analysis of Methyl cis-10-heptadecenoate
using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation (Fatty Acid Methylation)
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For samples containing free fatty acids or complex lipids, derivatization to FAMEs is necessary.

A common method is acid-catalyzed transesterification:

To approximately 10 mg of the lipid sample, add 2 mL of 2% sulfuric acid in methanol.

Seal the reaction vial and heat at 50-60°C for 2-3 hours.

Allow the mixture to cool to room temperature.

Add 1 mL of saturated sodium chloride solution and 1 mL of hexane.

Vortex the mixture vigorously for 1 minute and then centrifuge to separate the layers.

Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS

analysis.

GC-MS Instrumentation and Conditions
Gas Chromatograph: Agilent 7890B GC System (or equivalent)

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

Column: DB-23 (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar capillary

column.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Injector Temperature: 250°C

Injection Volume: 1 µL

Split Ratio: 20:1

Oven Temperature Program:

Initial temperature: 100°C, hold for 2 minutes.

Ramp 1: Increase to 180°C at 10°C/min, hold for 5 minutes.
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Ramp 2: Increase to 230°C at 5°C/min, hold for 10 minutes.

Mass Spectrometer Parameters:

Ionization Mode: Electron Ionization (EI)

Ionization Energy: 70 eV

Ion Source Temperature: 230°C

Quadrupole Temperature: 150°C

Scan Range: m/z 40-400

Solvent Delay: 3 minutes

Data Analysis
Acquire the total ion chromatogram (TIC) to identify the retention time of Methyl cis-10-
heptadecenoate.

Extract the mass spectrum corresponding to the chromatographic peak.

Identify the molecular ion and major fragment ions.

Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.

Fragmentation Pathway of Methyl cis-10-
heptadecenoate
The following diagram illustrates the proposed electron ionization fragmentation pathway for

Methyl cis-10-heptadecenoate.
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Caption: Fragmentation of Methyl cis-10-heptadecenoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.jeol.com/solutions/applications/details/1875.php
https://www.jeol.com/solutions/applications/details/1875.php
https://www.benchchem.com/product/b150077#mass-spectrometry-fragmentation-pattern-of-methyl-cis-10-heptadecenoate
https://www.benchchem.com/product/b150077#mass-spectrometry-fragmentation-pattern-of-methyl-cis-10-heptadecenoate
https://www.benchchem.com/product/b150077#mass-spectrometry-fragmentation-pattern-of-methyl-cis-10-heptadecenoate
https://www.benchchem.com/product/b150077#mass-spectrometry-fragmentation-pattern-of-methyl-cis-10-heptadecenoate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b150077?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150077?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

